molecular formula C20H27NO3 B15283234 N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide

Katalognummer: B15283234
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ZULPLSGQMNRFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a methoxyphenoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Methoxyphenoxyethyl Intermediate: This step involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol.

    Conversion to the Amine: The intermediate is then reacted with ammonia or an amine to form 2-(2-methoxyphenoxy)ethylamine.

    Coupling with Adamantanecarboxylic Acid: Finally, the amine is coupled with 1-adamantanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethyl-1-adamantanecarboxamide.

    Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized adamantane derivatives.

Wirkmechanismus

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can interact with hydrophobic pockets in proteins, while the methoxyphenoxyethyl group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]-1-propanamine
  • N-[2-(2-ethoxyphenoxy)ethyl]-1-adamantanecarboxamide
  • N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1-propanamine

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is unique due to the presence of both the adamantane core and the methoxyphenoxyethyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The adamantane core imparts rigidity and hydrophobicity, while the methoxyphenoxyethyl group offers opportunities for hydrogen bonding and other interactions.

Eigenschaften

Molekularformel

C20H27NO3

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-[2-(2-methoxyphenoxy)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H27NO3/c1-23-17-4-2-3-5-18(17)24-7-6-21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22)

InChI-Schlüssel

ZULPLSGQMNRFQF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCCNC(=O)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.